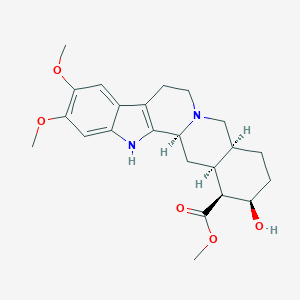

10,11-Dimethoxy-17-epi-alpha-yohimbine

Description

Contextualization within Monoterpenoid Indole (B1671886) Alkaloids (MIAs)

A significant subclass of indole alkaloids is the Monoterpenoid Indole Alkaloids (MIAs). These complex molecules are biosynthetically derived from the amino acid tryptophan and a secoiridoid monoterpene, secologanin (B1681713). tandfonline.comnih.govnih.gov This combination gives rise to the characteristic pentacyclic structure of many MIAs, including the yohimbine (B192690) group of compounds. nih.govnih.gov The yohimbine indole alkaloids are among the most studied natural products due to their potent and varied bioactivity. nih.gov They are primarily isolated from plants in families such as Apocynaceae and Rubiaceae, with the bark of the Pausinystalia johimbe tree being a notable source. frontiersin.orgnih.gov The intricate structures of MIAs, often featuring multiple chiral centers, present considerable challenges and opportunities for synthetic chemistry. nih.govnih.gov

Significance of Yohimbine and its Stereoisomers as Research Probes

Yohimbine and its various stereoisomers are invaluable tools in pharmacological research, primarily due to their interaction with adrenergic receptors. tandfonline.comdrugbank.com Yohimbine is well-characterized as a selective antagonist of α2-adrenergic receptors, which are crucial in regulating neurotransmitter release. nih.govdrugbank.commdpi.com By blocking these presynaptic receptors, yohimbine increases the release of norepinephrine (B1679862), leading to a cascade of physiological effects. mdpi.commdpi.com This specific mechanism of action makes yohimbine a widely used pharmacological probe to investigate the function of the adrenergic system. researchgate.net

The structural diversity of yohimbine stereoisomers allows for a nuanced investigation of receptor binding and function. tandfonline.comnih.gov These isomers, which differ in the spatial arrangement of atoms around the molecule's five chiral centers, can exhibit varied affinities and selectivities for different receptor subtypes. nih.govnih.gov The alkaloids are categorized into subfamilies based on the stereochemistry of the D-ring, such as normal (yohimbine), allo (rauwolscine), pseudo, and epiallo. tandfonline.comresearchgate.net This stereochemical diversity allows researchers to probe the specific structural requirements for receptor interaction, making these compounds powerful probes for studying receptor pharmacology and developing more selective therapeutic agents. nih.gov

Current Research Landscape of 10,11-Dimethoxy-17-epi-alpha-yohimbine

This compound is a specific member of the yohimbine alkaloid family. ontosight.ai As its name suggests, it is a derivative of alpha-yohimbine with two methoxy (B1213986) groups attached at the 10 and 11 positions of the indole nucleus and a specific stereochemical configuration at the 17th position. ontosight.ai Like its parent compounds, its primary known mechanism of action is as an alpha-2 adrenergic receptor antagonist. ontosight.ai

Research into this particular compound focuses on its potential pharmacological applications, which are believed to stem from its ability to block alpha-2 adrenergic receptors. ontosight.ai Areas of investigation include its potential role in increasing lipolysis (fat breakdown) by blocking these receptors in fat tissue, which is relevant to weight loss research. ontosight.ai It is also studied in the context of sexual dysfunction, where alpha-2 adrenergic antagonism may facilitate erections. ontosight.ainih.gov Furthermore, its interactions with the central nervous system are being explored for potential relevance to anxiety and depression research. ontosight.ai The compound serves as a valuable tool for studying conditions where alpha-2 adrenergic receptor modulation is a target.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Systematic Name | Yohimban-16-carboxylic acid, 17-hydroxy-10,11-dimethoxy-, methyl ester, (16beta,17beta,20alpha)- |

| Molecular Formula | C23H30N2O5 |

| Molecular Weight | 414.49 g/mol |

| Chemical Family | Alkaloids |

Data sourced from references ontosight.ai

Properties

IUPAC Name |

methyl (1S,15S,18R,19S,20S)-18-hydroxy-6,7-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-28-19-9-15-13-6-7-25-11-12-4-5-18(26)21(23(27)30-3)14(12)8-17(25)22(13)24-16(15)10-20(19)29-2/h9-10,12,14,17-18,21,24,26H,4-8,11H2,1-3H3/t12-,14+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNXYVGVBSLXHE-RXZBFESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)[C@@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004952 | |

| Record name | Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84667-06-1 | |

| Record name | 10,11-Dimethoxy-17-epi-alpha-yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084667061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Analysis and Chirality of 10,11 Dimethoxy 17 Epi Alpha Yohimbine

Core Pentacyclic Skeletal Framework Elucidation

The compound 10,11-Dimethoxy-17-epi-alpha-yohimbine is a member of the yohimbine (B192690) alkaloid family, a class of complex natural products. ontosight.ai Its foundational structure is a pentacyclic monoterpenoid indole (B1671886) alkaloid framework. nih.govnih.gov This intricate skeleton is biosynthetically derived from the amino acid tryptophan and the secoiridoid monoterpene secologanin (B1681713). nih.gov

The core structure consists of five fused rings, conventionally labeled A through E. The indole nucleus, which comprises a benzene (B151609) ring fused to a pyrrole (B145914) ring, constitutes the A and B rings. nih.gov This indole moiety is a defining feature of this class of alkaloids. The remaining C, D, and E rings form a complex, bridged system that establishes the molecule's rigid three-dimensional shape. This pentacyclic system is shared among all yohimbine alkaloids, with variations arising from substitutions on the rings and the stereochemical arrangement at its chiral centers. nih.gov

Stereochemical Configuration at Key Chiral Centers (e.g., C3, C15, C16, C17, C20)

The complexity of the yohimbine skeleton is significantly increased by the presence of multiple stereocenters. The core yohimbane structure has five key chiral carbon atoms: C3, C15, C16, C17, and C20. nih.govnih.gov The specific spatial arrangement of the substituents at these centers defines the particular stereoisomer and, consequently, its chemical and biological properties.

For this compound, the nomenclature itself provides critical stereochemical information. The "17-epi" designation indicates that the configuration at the C17 position is inverted relative to its epimer, alpha-yohimbine. The systematic name, yohimban-16-carboxylic acid, 17-hydroxy-10,11-dimethoxy-, methyl ester, (16beta,17beta,20alpha)-, further clarifies the absolute stereochemistry at several of these centers. ontosight.ai This precise arrangement is crucial for its interaction with biological targets and distinguishes it from other members of the yohimbine family.

Differentiating Stereoisomeric Forms and Analogues for Research Purposes

Comparison with α-Yohimbine and other Diastereomers (e.g., Rauwolscine (B89727), Corynanthine)

This compound is a derivative of α-yohimbine (also known as rauwolscine). nih.goviaea.org Along with yohimbine and corynanthine (B1669447), these compounds are all diastereomers, sharing the same molecular formula but differing in the three-dimensional orientation of atoms. nih.govnih.gov

The primary structural differences lie in the stereochemistry at the C3, C17, and C20 positions. For instance, corynanthine differs significantly from yohimbine and rauwolscine in its spatial arrangement. nih.gov The defining features of this compound are its "epi" configuration at C17 and the addition of two methoxy (B1213986) groups at the C10 and C11 positions on the indole ring.

To illustrate these differences, the table below compares the stereochemical configurations of the key related yohimbine alkaloids.

| Compound | C3 | C15 | C16 | C17 | C20 | Key Distinctions |

| Yohimbine | H (α) | H (α) | COOCH3 (α) | OH (α) | H (β) | "Normal" configuration |

| α-Yohimbine (Rauwolscine) | H (α) | H (α) | COOCH3 (α) | OH (α) | H (α) | C20 epimer of Yohimbine |

| Corynanthine | H (α) | H (α) | COOCH3 (α) | OH (β) | H (β) | C17 epimer of Yohimbine |

| This compound | H (α) | H (α) | COOCH3 (β) | OH (β) | H (α) | C17 epimer of α-Yohimbine; 10,11-dimethoxy substituted |

Note: This table represents the relative stereochemistry based on common representations in the literature. The systematic name for this compound specifies (16beta,17beta,20alpha) configuration. ontosight.ai

Impact of Dimethoxy Substitution Pattern on Molecular Conformation and Stereochemistry

The addition of two methoxy (-OCH3) groups at the C10 and C11 positions of the indole's benzene ring is a significant structural modification. While the core pentacyclic framework remains rigid, substitutions on the aromatic ring can influence the molecule's electronic properties. These electron-donating groups increase the electron density of the indole ring system. chemrxiv.org

Compound Names Table

| Trivial Name | Systematic Name |

| This compound | Yohimban-16-carboxylic acid, 17-hydroxy-10,11-dimethoxy-, methyl ester, (16β,17β,20α)- |

| α-Yohimbine | 17α-Hydroxyyohimban-16α-carboxylic acid methyl ester |

| Rauwolscine | 17α-Hydroxyyohimban-16α-carboxylic acid methyl ester |

| Corynanthine | 17β-Hydroxyyohimban-16α-carboxylic acid methyl ester |

| Yohimbine | 17α-Hydroxyyohimban-16α-carboxylic acid methyl ester |

Biosynthetic Pathways and Precursors

General Indole (B1671886) Alkaloid Biosynthesis from Tryptophan and Secologanin (B1681713)

The foundation of all monoterpenoid indole alkaloids is the condensation of two primary precursors: tryptamine (B22526) and secologanin. mpg.deslideshare.net Tryptamine is an indole derivative that originates from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). slideshare.net

Secologanin, a monoterpene iridoid, is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. universiteitleiden.nlnih.gov A key enzyme in its formation is secologanin synthase, a cytochrome P450 oxidase, which converts loganin (B1675030) into secologanin. pugetsound.edu

The pivotal step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin. This reaction is catalyzed by strictosidine (B192452) synthase (STR), yielding strictosidine, the universal precursor for the more than 3,000 known MIAs. mpg.deoup.com Subsequently, the glucose moiety of strictosidine is cleaved by the enzyme strictosidine β-D-glucosidase (SGD), producing a highly reactive aglycone. This intermediate is then channeled into various specific alkaloid pathways, leading to the formation of diverse structural skeletons, including the corynanthe, yohimbine (B192690), and heteroyohimbine types. researchgate.net

Table 1: Key Precursors and Intermediates in General Indole Alkaloid Biosynthesis

| Compound Name | Role | Origin/Precursor |

|---|---|---|

| Tryptophan | Primary Precursor | Shikimate Pathway |

| Tryptamine | Indole Precursor | Tryptophan |

| Secologanin | Monoterpene Precursor | MEP Pathway (via Geraniol) |

| Strictosidine | Universal MIA Intermediate | Tryptamine + Secologanin |

Putative Biosynthetic Routes to Dimethoxylated Yohimbine Derivatives

While the specific biosynthetic pathway for 10,11-Dimethoxy-17-epi-alpha-yohimbine has not been fully elucidated, a putative route can be constructed based on the well-characterized biosynthesis of other methoxylated indole alkaloids, such as reserpine (B192253), which is also produced in Rauvolfia species. biorxiv.orgresearchgate.net

Research into reserpine biosynthesis has revealed that modifications like hydroxylation and methoxylation are late-stage events that occur after the formation of the core alkaloid skeleton. biorxiv.orgacs.org This suggests a similar sequence for this compound. The proposed pathway involves:

Formation of the yohimbane core from the strictosidine aglycone, likely leading to an intermediate such as α-yohimbine or a stereoisomer.

Sequential, regioselective hydroxylation of the indole nucleus of the yohimbane skeleton at positions C-10 and C-11.

Subsequent O-methylation of the newly introduced hydroxyl groups at C-10 and C-11 to form the dimethoxy structure.

This late-stage functionalization allows for the diversification of alkaloid structures from a common intermediate scaffold.

Enzymatic Transformations in Alkaloid Pathways Relevant to this compound Biosynthesis

The formation and modification of the yohimbine skeleton depend on several key families of enzymes that catalyze specific chemical transformations, including hydroxylation, methylation, and the establishment of correct stereochemistry.

Cytochrome P450 Monooxygenases (CYPs): This large superfamily of enzymes is critical for catalyzing diverse oxidation reactions in plant secondary metabolism, including the hydroxylation of alkaloid scaffolds. nih.govnih.govresearchgate.net It is highly probable that specific CYP enzymes are responsible for the hydroxylation of a yohimbine precursor at the C-10 and C-11 positions. nih.gov Studies on related pathways have identified CYPs that perform regio- and stereospecific hydroxylations on complex indole alkaloids, which is a prerequisite for subsequent methylation. biorxiv.orgmcmaster.ca

O-Methyltransferases (OMTs): Following hydroxylation, O-methyltransferases are responsible for catalyzing the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl groups on the yohimbine core. nih.gov The biosynthesis of reserpine involves a specific OMT for its methoxy (B1213986) group, and it is almost certain that one or more distinct OMTs are involved in the formation of the 10,11-dimethoxy pattern. biorxiv.org

Dehydrogenases and Reductases: The specific stereochemistry of this compound, particularly the "17-epi-alpha" configuration, is determined by the action of stereospecific dehydrogenases and reductases. Medium-chain dehydrogenase/reductases (MDRs) are known to play a crucial role in reducing iminium intermediates formed from the strictosidine aglycone, thereby establishing the stereocenters of the yohimbine and heteroyohimbine skeletons. researchgate.netresearchgate.net Furthermore, enzymatic epimerization, involving sequential oxidation and reduction steps, has been shown to invert stereocenters in related alkaloids, providing a mechanism for generating stereochemical diversity. biorxiv.orgacs.org The precise enzyme that dictates the C-17 stereochemistry in this specific yohimbine derivative is likely a highly specific reductase or related enzyme.

Table 2: Enzyme Families Implicated in the Biosynthesis of this compound

| Enzyme Family | Putative Function | Substrate (Example) | Product (Example) |

|---|---|---|---|

| Tryptophan Decarboxylase (TDC) | Decarboxylation | Tryptophan | Tryptamine |

| Strictosidine Synthase (STR) | Pictet-Spengler Condensation | Tryptamine + Secologanin | Strictosidine |

| Strictosidine β-D-Glucosidase (SGD) | Glycosidic Bond Cleavage | Strictosidine | Strictosidine Aglycone |

| Cytochrome P450s (CYPs) | Regioselective Hydroxylation | Yohimbine precursor | 10-Hydroxy- and 11-Hydroxy-yohimbine precursors |

| O-Methyltransferases (OMTs) | O-Methylation | Hydroxylated Yohimbine precursor | Methoxy-yohimbine precursor |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Yohimbine (B192690) Scaffolds

The yohimbine skeleton, with its fused five-ring system, has been a classic target for total synthesis for decades. The development of synthetic routes to this scaffold has not only provided access to the natural product and its isomers but has also spurred the innovation of new synthetic methods.

Pictet-Spengler Reactions in Indole (B1671886) Alkaloid Synthesis

A cornerstone in the synthesis of yohimbine and other indole alkaloids is the Pictet-Spengler reaction. This powerful cyclization reaction forms the crucial tetrahydro-β-carboline core of the molecule by reacting a tryptamine (B22526) derivative with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a Schiff base, followed by an intramolecular electrophilic substitution on the electron-rich indole ring. The stereochemical outcome of this reaction is of paramount importance and can often be influenced by the choice of reactants, catalysts, and reaction conditions. In the context of yohimbine synthesis, a suitably functionalized aldehyde is condensed with tryptamine or a derivative to construct the C and D rings of the alkaloid.

Diels-Alder Cycloadditions in Stereocontrolled Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, has proven to be an invaluable tool for the stereocontrolled construction of the carbocyclic E ring of the yohimbine scaffold. This pericyclic reaction allows for the formation of multiple stereocenters in a single step with a high degree of predictability, governed by the dienophile and diene's electronic and steric properties. Synthetic strategies often involve an intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are tethered within the same molecule, leading to the formation of the fused ring system with precise stereochemical control. The choice of catalyst, often a Lewis acid, can significantly influence the rate and stereoselectivity of the cycloaddition.

Enantioselective Synthetic Methodologies

Given the chirality of yohimbine and its derivatives, enantioselective synthesis is a critical aspect of their production. Various strategies have been developed to control the absolute stereochemistry of the final product. These include the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction, and the application of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. Organocatalysis and transition-metal catalysis have emerged as powerful tools for achieving high enantioselectivity in key bond-forming reactions during the synthesis of the yohimbine scaffold.

Selective Functionalization and Modification for Dimethoxy Derivatives

The introduction of the 10,11-dimethoxy substitution pattern on the indole nucleus of the yohimbine scaffold requires careful regioselective functionalization. Direct electrophilic substitution on the pre-formed yohimbine core can be challenging due to the multiple reactive sites on the indole ring. Therefore, a more common strategy involves the use of a pre-functionalized tryptamine derivative as a starting material in the Pictet-Spengler reaction. This approach ensures the correct placement of the methoxy (B1213986) groups from the outset of the synthesis.

Alternatively, modern cross-coupling methodologies could potentially be employed on a suitably halogenated yohimbine intermediate to introduce the methoxy groups. However, the inherent reactivity of the indole nucleus and the potential for side reactions at other positions necessitate careful selection of catalysts and reaction conditions.

Regioselective and Stereoselective Syntheses of 10,11-Dimethoxy-17-epi-alpha-yohimbine and Related Analogues

The specific synthesis of this compound presents additional stereochemical challenges, particularly at the C17 position. The "epi" designation indicates that the stereochemistry at this center is opposite to that of the naturally occurring alpha-yohimbine. Achieving this specific stereoisomer requires precise control during the reduction of a C17-keto precursor or through other stereoselective transformations.

The regioselectivity of the dimethoxy substitution is typically addressed by starting with a commercially available or synthetically prepared 3,4-dimethoxyaniline, which is then elaborated into the corresponding 5,6-dimethoxytryptamine. This key intermediate then undergoes the Pictet-Spengler reaction to build the core structure with the desired substitution pattern on the aromatic A ring.

The stereocontrol at C17 is often established late in the synthetic sequence. For instance, the reduction of a ketone at C17 can be influenced by the choice of reducing agent and the steric environment around the carbonyl group. Bulky reducing agents may favor attack from the less hindered face, leading to the desired epi-conformation.

| Key Synthetic Step | Description | Challenges and Considerations |

| Pictet-Spengler Reaction | Cyclization of 5,6-dimethoxytryptamine with a suitable aldehyde to form the tetrahydro-β-carboline core. | Control of stereochemistry at C3. |

| Diels-Alder Cycloaddition | Intramolecular cycloaddition to form the E ring with defined stereochemistry. | Diastereoselectivity and endo/exo selectivity. |

| C17-Carbonyl Reduction | Reduction of a ketone at the C17 position to introduce the hydroxyl group. | Stereoselective delivery of the hydride to form the 17-epi configuration. |

Advanced Synthetic Methodologies for Novel Analogues

The quest for novel yohimbine analogues with potentially enhanced or new biological activities drives the development of advanced synthetic methodologies. These include diversity-oriented synthesis, where a common intermediate is elaborated into a library of structurally diverse compounds. Late-stage functionalization, using techniques like C-H activation, allows for the direct modification of the complex yohimbine scaffold at positions that are otherwise difficult to access. Furthermore, biocatalysis, employing enzymes to perform specific and highly selective transformations, is an emerging area that holds promise for the efficient and environmentally friendly synthesis of complex alkaloids and their analogues.

Molecular Pharmacology and Receptor Interaction Mechanisms

Adrenergic Receptor Subtype Interactions

The pharmacological profile of yohimbine (B192690) alkaloids, including alpha-yohimbine, is predominantly characterized by their interaction with adrenergic receptors. These interactions are fundamental to their physiological effects.

α2-Adrenergic Receptor Antagonism Mechanisms (e.g., presynaptic vs. postsynaptic)

Alpha-yohimbine is a potent and selective antagonist of α2-adrenergic receptors. selfdecode.comontosight.ai These receptors are a key component of the sympathetic nervous system's negative feedback loop.

Presynaptic α2-Adrenergic Receptors: The primary mechanism of action for alpha-yohimbine is the blockade of presynaptic α2-adrenoceptors located on noradrenergic nerve terminals. mdpi.comnih.govtandfonline.com In a resting state, the release of norepinephrine (B1679862) into the synaptic cleft leads to the activation of these presynaptic autoreceptors, which in turn inhibits further norepinephrine release. By antagonizing these receptors, alpha-yohimbine effectively cuts this negative feedback brake line. This disinhibition results in an increased firing rate of noradrenergic neurons and a subsequent surge in the release of norepinephrine into the synapse. mdpi.comnih.gov

Postsynaptic α2-Adrenergic Receptors: While the presynaptic effects are dominant, yohimbine alkaloids can also block postsynaptic α2-adrenergic receptors. ontosight.ainih.gov These receptors are found on various cell types, including smooth muscle cells. The functional consequence of postsynaptic α2-adrenoceptor antagonism can vary depending on the tissue. For instance, in vascular smooth muscle, this action can contribute to vasodilation. nih.gov

The enhanced noradrenergic transmission resulting from α2-receptor blockade is central to the physiological effects attributed to this class of compounds.

α1-Adrenergic Receptor Modulation

While alpha-yohimbine's highest affinity is for the α2-adrenoceptor, it also exhibits a moderate affinity for α1-adrenergic receptors, where it acts as an antagonist. nih.govdrugbank.com The affinity for α1-receptors is generally lower than for α2-receptors, indicating a degree of selectivity. nih.gov The blockade of α1-adrenoceptors, which are typically located postsynaptically and mediate vasoconstriction, can contribute to a reduction in blood pressure. However, the increased norepinephrine release from presynaptic α2-blockade can lead to the activation of α1-receptors, potentially counteracting the direct antagonistic effects at higher concentrations. drugbank.com

β-Adrenergic Receptor Indirect Stimulation

There is no substantial evidence to suggest that alpha-yohimbine directly binds to or modulates β-adrenergic receptors. mdpi.com However, it can indirectly stimulate β-adrenergic receptors. This indirect stimulation is a downstream consequence of its primary action as an α2-adrenergic antagonist. The increased synaptic concentration of norepinephrine resulting from α2-blockade leads to the enhanced activation of postsynaptic β-adrenergic receptors. nih.gov This can result in a range of physiological responses, including increased heart rate and lipolysis (the breakdown of fat) in adipose tissue. selfdecode.com

Serotonergic Receptor Interactions

Beyond the adrenergic system, alpha-yohimbine and related compounds interact with a variety of serotonergic (5-HT) receptors. This contributes to a more complex pharmacological profile.

5-HT1A, 5-HT1B, 5-HT1D Receptor Binding

Alpha-yohimbine has been shown to bind to several subtypes of the 5-HT1 receptor family.

5-HT1A Receptors: Alpha-yohimbine displays a notable affinity for 5-HT1A receptors and has been characterized as a partial agonist at this site. nih.govtargetmol.com This agonistic activity at 5-HT1A autoreceptors, located on serotonergic neurons, can lead to a decrease in the firing rate of these neurons and a reduction in serotonin (B10506) release.

5-HT2A, 5-HT2B Receptor Interactions

Alpha-yohimbine also interacts with the 5-HT2 receptor subtypes.

5-HT2A Receptors: Alpha-yohimbine acts as an antagonist at 5-HT2A receptors. selfdecode.com This interaction may contribute to some of its effects on mood and cognition.

5-HT2B Receptors: Research has demonstrated that alpha-yohimbine is an antagonist at 5-HT2B receptors. selfdecode.comnih.gov It has a relatively high affinity for the human 5-HT2B receptor. nih.gov

Receptor Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of alpha-yohimbine and the parent compound yohimbine for various adrenergic and serotonergic receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Alpha-Yohimbine (Rauwolscine) Ki (nM) | Yohimbine Ki (nM) |

| α2-Adrenergic | ~0.5 - 2.0 | ~0.7 - 5.0 |

| α1-Adrenergic | Moderate Affinity | Moderate Affinity |

| 5-HT1A | ~52 | ~74 |

| 5-HT1B | Moderate Affinity | Moderate Affinity |

| 5-HT1D | Moderate Affinity | Moderate Affinity |

| 5-HT2A | Weak to Moderate Affinity | Weak to Moderate Affinity |

| 5-HT2B | ~14.3 | Data Not Available |

Data compiled from various preclinical studies. Actual values may vary depending on the experimental conditions and tissue types.

Dopaminergic Receptor Affinity

While the primary pharmacological signature of the yohimbine class of compounds is α2-adrenergic receptor antagonism, they also exhibit an affinity for dopaminergic receptors, which may contribute to their effects on behavior and motor function. nih.gov

Table 1: Affinity of Yohimbine for Human Dopamine (B1211576) Receptors

| Receptor Subtype | Affinity | Reference |

|---|---|---|

| hD2 | Significant | nih.gov |

Other Receptor System Interactions (e.g., Imidazoline (B1206853) I2 Receptors)

Beyond its interaction with adrenergic and dopaminergic receptors, yohimbine has also been found to bind to imidazoline I2 receptors. nih.gov These receptors are implicated in the regulation of various physiological processes, including pain perception and blood pressure. nih.gov The engagement of imidazoline receptors adds another layer to the complex pharmacology of yohimbine and its derivatives.

Intracellular Signaling Pathways Modulated by Receptor Binding

The binding of 10,11-dimethoxy-17-epi-alpha-yohimbine and related compounds to their target receptors initiates a cascade of intracellular signaling events. These pathways ultimately mediate the physiological responses observed with these compounds.

While direct and detailed research on the specific modulation of cAMP-mediated pathways by this compound is not extensively documented, the interaction of its parent compound, yohimbine, with G-protein coupled receptors (GPCRs) suggests an influence on this critical second messenger system. The α2-adrenergic receptors, the primary targets of yohimbine, are GPCRs that are typically coupled to Gi proteins, which inhibit adenylyl cyclase and subsequently decrease intracellular cAMP levels. By acting as an antagonist at these receptors, yohimbine can prevent this inhibition, leading to a relative increase in cAMP levels.

The majority of receptors with which yohimbine and its derivatives interact are G-protein coupled receptors (GPCRs). mdpi.com This superfamily of receptors, which includes adrenergic and dopaminergic receptors, plays a crucial role in cellular signaling. elifesciences.org The binding of a ligand, such as yohimbine, to a GPCR can trigger a conformational change in the receptor, leading to the activation of associated G-proteins and the initiation of downstream signaling cascades. elifesciences.org For example, the interaction of yohimbine with α2-adrenergic receptors, which are GPCRs, is a central aspect of its mechanism of action. mdpi.commdpi.com The dopamine D2 and D3 receptors are also members of the GPCR family. elifesciences.org The diverse physiological effects of yohimbine and its analogs are a direct result of their modulation of these widespread and critical signaling pathways.

Preclinical Research Models and Mechanistic Investigations

In Vivo Animal Models for Investigating Receptor-Mediated Effects

Behavioral Paradigms for Receptor Function Elucidation (e.g., studies on anxiety-like behaviors or locomotor activity in rodents mediated by specific receptor blockades)

Comprehensive preclinical research utilizing behavioral paradigms to specifically elucidate the receptor function of 10,11-Dimethoxy-17-epi-alpha-yohimbine is currently limited in the available scientific literature. While this compound is identified as a yohimbine (B192690) alkaloid and is presumed to act as an alpha-2 adrenergic receptor antagonist, detailed in-vivo studies in rodent models of anxiety or locomotor activity are not extensively documented. ontosight.ai The potential for this compound to influence anxiety and depression has been suggested based on its relationship to the yohimbine family of alkaloids, but this requires more detailed investigation. ontosight.ai

To provide a framework for potential future research and to understand the expected behavioral effects mediated by alpha-2 adrenergic receptor blockade, the well-documented effects of the parent compound, yohimbine, are often considered. It is crucial to note that the following findings on yohimbine may not be directly translatable to this compound, as structural modifications, such as the addition of dimethoxy groups, can alter the pharmacokinetic and pharmacodynamic properties of a compound.

Anxiety-Like Behaviors in Rodent Models

Yohimbine is widely used as a pharmacological stressor in preclinical research to induce anxiety-like responses in rodents. Its anxiogenic (anxiety-inducing) effects are primarily attributed to its blockade of presynaptic α2-adrenergic receptors, which leads to an increase in norepinephrine (B1679862) release in the brain. This heightened noradrenergic activity is associated with stress and anxiety states.

Commonly used behavioral paradigms to assess anxiety-like behaviors in rodents include:

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiogenic compounds like yohimbine typically decrease the time spent and the number of entries into the open arms of the maze.

Open Field Test (OFT): This paradigm assesses exploratory behavior and anxiety. Anxious animals tend to stay closer to the walls of the open field (thigmotaxis) and show reduced exploration of the center.

Social Interaction Test: A decrease in the time spent in social interaction with a conspecific is often interpreted as an anxiogenic effect.

Studies have shown that yohimbine administration can decrease social interaction and increase aggressive or "antisocial" behaviors in rats, effects that can be reversed by antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, suggesting an interplay between the noradrenergic and CRF systems in mediating anxiety-like states.

Locomotor Activity in Rodents

The effects of yohimbine on locomotor activity in rodents can be complex and dose-dependent. While it is a central nervous system stimulant, its effects on movement are not always straightforward. Some studies have reported a dose-related decrease in exploratory head-dipping and locomotor activity in a holeboard test. In zebrafish larvae, yohimbine has been observed to cause a bell-shaped response in spontaneous movement, with lower concentrations stimulating and higher concentrations inhibiting locomotor activity. In some rat studies, specific doses of yohimbine were found to have no significant effect on general locomotor activity, suggesting that its effects on more complex behaviors, such as reward-seeking, are not simply due to non-specific increases in movement.

The following table summarizes representative findings on the behavioral effects of the parent compound, yohimbine, in rodent models. It is important to reiterate that this data is for contextual purposes and does not represent findings for this compound.

| Behavioral Paradigm | Animal Model | Observed Effect of Yohimbine | Primary Mediating Receptor |

| Social Interaction Test | Rat | Decreased social behavior and increased aggressive/'antisocial' behavior. | α2-Adrenergic Receptor, CRF1 Receptor |

| Holeboard Test | Rat | Dose-related decrease in exploratory head-dipping and locomotor activity. | α2-Adrenergic Receptor |

| Spontaneous Movement | Zebrafish Larvae | Bell-shaped response: stimulatory at low concentrations, inhibitory at high concentrations. | α2-Adrenergic Receptor |

| General Locomotion | Rat | No significant effect at a dose of 2 mg/kg. | Not specified |

Further research is necessary to specifically investigate the behavioral profile of this compound and to determine how its structural differences from yohimbine influence its interaction with adrenergic and other receptors, and consequently, its effects on anxiety-like behaviors and locomotor activity.

Analytical Methodologies for Research in Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target analyte from other endogenous and exogenous components in a biological sample. The choice between liquid and gas chromatography is often dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of yohimbine (B192690) and its analogs in biological fluids. researchgate.netrsc.org This preference is due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.

For the analysis of yohimbine and its metabolites, reversed-phase liquid chromatography is commonly employed. rsc.org The separation is typically achieved on a C18 column, which is well-suited for retaining and separating moderately polar compounds like yohimbine alkaloids. dyadlabs.com A gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or an acid such as formic acid to improve peak shape and ionization efficiency) and an organic modifier (commonly acetonitrile (B52724) or methanol) is frequently used. dyadlabs.comnih.gov

Detection by tandem mass spectrometry, often with an electrospray ionization (ESI) source operating in positive ion mode, allows for highly selective and sensitive quantification. nih.gov The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov For yohimbine, a common MRM transition is m/z 355→144. dyadlabs.com Given the molecular weight of 10,11-Dimethoxy-17-epi-alpha-yohimbine (414.49 g/mol ), a hypothetical precursor ion [M+H]+ would be at m/z 415.2, and specific product ions would be determined during method development.

| Parameter | Typical Conditions for Yohimbine Analogs |

|---|---|

| Chromatographic Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been utilized for the analysis of yohimbine alkaloids. nih.gov This method is suitable for volatile and thermally stable compounds. For non-volatile compounds or those with polar functional groups, derivatization may be necessary to increase their volatility and improve chromatographic performance.

In the context of yohimbine analysis, GC-MS has been successfully applied to determine the alkaloid content in various samples. nih.gov The separation is typically performed on a capillary column with a non-polar stationary phase, such as methyl silicone. epa.gov The mass spectrometer serves as a highly specific detector, and quantification is often achieved using selected ion monitoring (SIM). While less common than LC-MS/MS for yohimbine analogs in recent literature, GC-MS remains a viable and robust analytical option. researchgate.netnih.gov

Sample Preparation Techniques for Biological Samples

The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interferences that could affect the analysis, and concentrate the analyte to a level suitable for detection. slideshare.net

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the extraction of alkaloids like yohimbine and its derivatives from biological fluids, the pH of the aqueous phase is often adjusted to render the analyte in its non-ionized (free base) form, which is more soluble in organic solvents. nih.gov

A common procedure involves alkalinizing the plasma or urine sample, followed by extraction with a water-immiscible organic solvent such as a mixture of chloroform (B151607) and isopropanol (B130326) or methyl tert-butyl ether. After vortexing and centrifugation to separate the phases, the organic layer containing the analyte is removed, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase. LLE can provide high recovery and clean extracts. rsc.org

Solid-phase extraction (SPE) is a more modern and often more efficient sample preparation technique that has largely replaced LLE for many applications. nih.gov SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to selectively adsorb the analyte from the liquid sample. nih.gov Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. nih.gov

For yohimbine and other alkaloids, which are basic compounds, mixed-mode cation exchange sorbents are particularly effective. windows.net These sorbents combine reversed-phase and ion-exchange retention mechanisms, providing excellent cleanup of biological samples. windows.net The general steps for a mixed-mode SPE protocol would involve conditioning the sorbent, loading the pre-treated sample, washing the sorbent to remove interferences, and finally eluting the analyte. The choice of sorbent and solvents is critical for optimizing recovery and purity. nih.gov

| SPE Step | Typical Reagents for Alkaloid Extraction |

|---|---|

| Sorbent Type | Mixed-Mode Cation Exchange (e.g., Oasis MCX) |

| Conditioning | Methanol followed by water |

| Sample Loading | Pre-treated biological sample (e.g., acidified plasma) |

| Washing | Acidic water/methanol to remove neutral and acidic interferences |

| Elution | Methanol containing a small percentage of a base (e.g., ammonium hydroxide) |

Protein precipitation is one of the simplest methods for removing proteins from biological samples like plasma or serum. phenomenex.com This technique is often employed when high throughput is desired. The principle involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid, perchloric acid), to the sample. windows.netphenomenex.com This denatures the proteins, causing them to precipitate out of the solution.

The sample is then centrifuged to pellet the precipitated proteins, and the supernatant, containing the analyte, is collected for analysis. mdpi.com While this method is fast and straightforward, it may result in a less clean extract compared to LLE or SPE, as it does not remove other small-molecule interferences. mdpi.com This can sometimes lead to matrix effects in LC-MS/MS analysis. A variation involves using zinc sulfate (B86663) in combination with an organic solvent, which can produce a clear supernatant. windows.net

Bioanalytical Method Validation for Preclinical Pharmacokinetic and Pharmacodynamic Studies

The validation of bioanalytical methods is a critical prerequisite for their application in preclinical studies to ensure the reliability and integrity of the generated data. Although specific validation parameters for this compound are not readily found, the validation process would adhere to established regulatory guidelines. The primary objective is to demonstrate that the analytical method is accurate, precise, and reproducible for the quantification of the analyte in a given biological matrix, such as plasma, serum, or tissue homogenates.

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed for the quantitative analysis of yohimbine and its analogs due to their high sensitivity and selectivity. nih.govdyadlabs.comresearchgate.net The validation of such a method for this compound would involve the assessment of several key parameters, as outlined in the table below.

Table 1: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the biological matrix. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Accuracy | The closeness of the measured concentration to the true concentration of the analyte. | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |

| Linearity and Range | The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a defined range. | A correlation coefficient (r²) of ≥ 0.99 is typically required for the calibration curve. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The analyte response should be at least 5 times the response of a blank sample. Precision and accuracy should meet the acceptance criteria. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |

The successful validation of these parameters would ensure that the bioanalytical method is fit for its intended purpose in preclinical pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of this compound, and in pharmacodynamic studies, which investigate its physiological and biochemical effects.

Applications in Metabolic Studies (e.g., identification of metabolites)

Understanding the metabolism of a compound is essential for a comprehensive assessment of its pharmacological and toxicological profile. For this compound, metabolic studies would aim to identify the chemical structures of its metabolites formed in preclinical animal models.

The metabolism of the parent compound, yohimbine, has been shown to primarily involve hydroxylation. europa.eunih.gov The major metabolites identified are 10-hydroxy-yohimbine and the pharmacologically active 11-hydroxy-yohimbine. europa.eunih.govtandfonline.com These metabolic transformations are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP3A4 playing significant roles. europa.eu

Given this precedent, it is hypothesized that the metabolism of this compound would likely involve similar oxidative pathways. The presence of the two methoxy (B1213986) groups at the 10 and 11 positions of the indole (B1671886) ring might influence the primary sites of metabolism. Potential metabolic pathways could include:

O-demethylation: Removal of one or both of the methyl groups from the methoxy moieties to form hydroxylated metabolites.

Hydroxylation: Addition of a hydroxyl group to other positions on the molecule.

Further conjugation: The newly formed hydroxyl groups could undergo further metabolism through conjugation with glucuronic acid or sulfate to form more water-soluble metabolites for excretion.

The identification of these potential metabolites would typically be carried out using sophisticated analytical techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-QTOF-MS). nih.govresearchgate.net This approach allows for the accurate mass measurement of the parent compound and its metabolites, facilitating the determination of their elemental composition and the elucidation of their chemical structures.

Table 2: Potential Metabolic Pathways and Analytical Approaches

| Potential Metabolic Pathway | Expected Metabolite Type | Primary Analytical Technique for Identification |

| O-demethylation | Hydroxylated and dihydroxylated metabolites | LC-MS/MS, LC-QTOF-MS |

| Hydroxylation | Hydroxylated metabolites at various positions | LC-MS/MS, LC-QTOF-MS |

| Glucuronidation | Glucuronide conjugates | LC-MS/MS with specific precursor/product ion scanning |

| Sulfation | Sulfate conjugates | LC-MS/MS with specific precursor/product ion scanning |

The characterization of the metabolic profile of this compound is a critical step in its preclinical development, providing insights into its potential efficacy, safety, and drug-drug interaction potential.

Future Directions in 10,11 Dimethoxy 17 Epi Alpha Yohimbine Research

Exploration of Undiscovered Biological Activities through Comprehensive Receptor Profiling

A fundamental step in characterizing the therapeutic potential of 10,11-Dimethoxy-17-epi-alpha-yohimbine is to move beyond the presumed alpha-2 adrenergic antagonism and conduct a broad, unbiased screening of its receptor interactions. The parent compound, yohimbine (B192690), is known to interact with a range of receptors, including various subtypes of adrenergic, serotonergic, and dopaminergic receptors. nih.govnih.gov It is plausible that the dimethoxy substitutions and stereochemical configuration of this compound significantly alter this binding profile, potentially revealing novel and potent activities at unforeseen targets.

Future research should employ high-throughput screening (HTS) methodologies to profile the binding affinity of this compound against a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.gov This can be achieved using commercially available receptor profiling services that utilize radioligand binding assays.

Table 1: Proposed Receptor Panel for Comprehensive Profiling

| Receptor Family | Specific Subtypes to Investigate | Rationale |

| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3 | To confirm and quantify selectivity within the adrenergic system. mdpi.com |

| Serotonergic | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, etc. | Yohimbine has known affinities for 5-HT receptors. nih.govnih.gov |

| Dopaminergic | D1, D2, D3, D4, D5 | To explore potential interactions with the dopaminergic system. nih.gov |

| Others | Opioid, Muscarinic, Histaminergic, etc. | To identify completely novel and unexpected biological targets. nih.gov |

The data generated from such a comprehensive profiling will be instrumental in identifying new biological activities and guiding further pharmacological investigation.

Design and Synthesis of Highly Selective Receptor Ligands Based on SAR Insights

A significant limitation of many natural alkaloids, including yohimbine, is their lack of receptor selectivity, which can lead to a wide range of side effects. acs.org Future research should focus on elucidating the structure-activity relationships (SAR) of the this compound scaffold to guide the design of more selective ligands.

This will involve the synthesis of a library of analogs with systematic modifications to the core structure. Key areas for modification could include:

Alterations of the methoxy (B1213986) groups at the C-10 and C-11 positions: Investigating the impact of different alkoxy groups or their complete removal.

Modification of the ester group at the C-16 position: Exploring the effects of different ester functionalities or conversion to an amide.

Changes to the hydroxyl group at the C-17 position: Investigating the influence of acylation, etherification, or inversion of stereochemistry.

Each synthesized analog would then be subjected to the comprehensive receptor profiling described in the previous section to determine how these structural changes affect binding affinity and selectivity. Computational modeling and molecular docking studies could be employed to simulate the binding of these analogs to the crystal structures of target receptors, such as the alpha-2A adrenergic receptor, providing insights into the key molecular interactions that govern selectivity. researchgate.net This iterative process of synthesis, biological evaluation, and computational analysis will be crucial for the development of highly selective ligands with improved therapeutic potential. nih.govacs.org

Mechanistic Studies on Novel Intracellular Signaling Pathways and Protein-Ligand Interactions

Beyond simple receptor binding, a deeper understanding of the functional consequences of ligand-receptor interaction is essential. As an antagonist at G-protein coupled receptors, this compound likely modulates a variety of intracellular signaling cascades. Future research should aim to elucidate these pathways.

Cell-based assays are powerful tools for this purpose. indigobiosciences.comnih.gov For receptors identified in the comprehensive profiling, functional assays can be employed to determine whether this compound acts as an agonist, antagonist, or inverse agonist. Common second messenger assays include the measurement of cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and intracellular calcium levels. assaygenie.com

Furthermore, investigating the potential for biased agonism, where a ligand preferentially activates certain signaling pathways over others at the same receptor, could reveal more nuanced pharmacological properties. mdpi.com Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can be used to study the recruitment of different G-proteins and β-arrestins to the receptor in response to ligand binding. biologists.com

To understand the precise molecular interactions between this compound and its target proteins, biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) should be utilized. nih.govnih.gov These methods can provide atomic-level details of the binding site and the key amino acid residues involved in the interaction, which is invaluable for the rational design of new ligands.

Development of Advanced In Vitro and In Vivo Research Models for Elucidating Complex Biological Roles

To translate findings from molecular and cellular studies into a physiological context, the development of robust in vitro and in vivo models is paramount.

In Vitro Models:

Advanced in vitro models can provide a more physiologically relevant environment for studying the effects of this compound. These could include:

Primary neuronal cultures: To study the effects on specific types of neurons. numberanalytics.com

Brain organoids and assembloids: These 3D cell culture systems can model aspects of brain development and neural circuitry, offering a platform to investigate the compound's impact on complex neural processes. numberanalytics.com

Organ-on-a-chip models: These microfluidic devices can mimic the structure and function of specific organs, allowing for the study of tissue-specific effects and pharmacokinetics. numberanalytics.com

In Vivo Models:

Animal models are indispensable for understanding the systemic effects and therapeutic potential of a compound. Based on the receptor profiling and in vitro findings, appropriate animal models of disease can be selected. For example, if this compound shows high selectivity for a particular alpha-2 adrenergic receptor subtype, transgenic mouse models that overexpress or lack this specific receptor could be employed to dissect its physiological role. nih.govpnas.orgnih.govpnas.orgsonometrics.com

Behavioral pharmacology studies in these models can assess the effects of the compound on a range of complex behaviors, including those related to anxiety, depression, and cognitive function.

Q & A

Q. What analytical methods are recommended for verifying the identity and purity of 10,11-Dimethoxy-17-epi-alpha-yohimbine in experimental samples?

To confirm identity and purity, use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Compare spectral data (e.g., H and C NMR) with published reference spectra to confirm structural integrity .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using a validated method with UV detection at wavelengths specific to yohimbine alkaloids (e.g., 280 nm). Include retention time matching and spiking experiments .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns via LC-MS or GC-MS .

- Documentation: Record manufacturer details, batch numbers, and storage conditions to ensure reproducibility .

Q. How should researchers conduct a systematic literature review on the pharmacological properties of this compound?

- Keyword Strategy: Use specific terms like "this compound," "alkaloid pharmacology," and "receptor binding assays," alongside broader terms like "yohimbine derivatives" .

- Database Selection: Prioritize peer-reviewed journals (e.g., PubMed, SciFinder) and institutional repositories. Avoid non-academic sources like commercial chemical databases .

- Critical Appraisal: Evaluate studies for methodological rigor (e.g., sample size, controls) using frameworks like Jennifer Raff’s 11-step guide to reading scientific papers .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Storage Conditions: Store in airtight, light-protected containers at -20°C to prevent degradation. Use desiccants for hygroscopic compounds .

- Safety Protocols: Refer to Material Safety Data Sheets (MSDS) for toxicity data. Use personal protective equipment (PPE) and fume hoods during synthesis or handling .

- Inventory Tracking: Maintain a log with CAS number (84667-06-1), synthesis dates, and usage records to ensure traceability .

Advanced Research Questions

Q. How can researchers design dose-response experiments to investigate the compound’s adrenergic receptor binding affinity?

- Experimental Model: Use in vitro assays with cloned α-adrenergic receptors expressed in cell lines (e.g., CHO cells). Include positive (clonidine) and negative controls .

- Dose Range: Test logarithmic concentrations (e.g., 1 nM – 100 µM) to determine IC values. Replicate experiments across three independent trials to assess variability .

- Data Analysis: Apply nonlinear regression models (e.g., GraphPad Prism) to generate dose-response curves. Report confidence intervals and statistical significance (p < 0.05) .

Q. What strategies are effective for resolving contradictions in reported pharmacological data for this compound?

- Meta-Analysis Framework: Systematically compare studies for variables like assay type (e.g., radioligand vs. functional assays), tissue specificity, and species differences .

- Sensitivity Analysis: Identify confounding factors (e.g., solvent effects, batch purity) using multivariate regression .

- Replication Studies: Independently reproduce conflicting experiments under standardized conditions, documenting all parameters (e.g., pH, temperature) .

Q. How can computational methods enhance mechanistic studies of this compound?

- Molecular Docking: Use software like AutoDock Vina to predict binding poses with adrenergic receptors. Validate predictions with mutagenesis studies .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability and conformational changes .

- QSAR Modeling: Develop quantitative structure-activity relationship models to correlate structural modifications (e.g., methoxy group positioning) with biological activity .

Tables for Methodological Reference

Q. Table 1: Analytical Techniques for Compound Characterization

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| NMR | H (400 MHz), C (100 MHz) | Structural confirmation | |

| HPLC | C18 column, 280 nm detection | Purity quantification | |

| LC-MS | ESI+, m/z 390.2 [M+H] | Molecular weight validation |

Q. Table 2: Key Variables in Pharmacological Assays

| Variable | Impact on Results | Mitigation Strategy |

|---|---|---|

| Receptor subtype (α vs. α) | Binding affinity differences | Use subtype-specific cell lines |

| Solvent (DMSO concentration) | Cellular toxicity | Limit to ≤0.1% v/v |

| Temperature (25°C vs. 37°C) | Kinetic parameter shifts | Standardize incubation conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.